molecular formula C15H15NO B5778592 N-cyclopropyl-2-naphthalen-1-ylacetamide

N-cyclopropyl-2-naphthalen-1-ylacetamide

Cat. No.: B5778592
M. Wt: 225.28 g/mol
InChI Key: AODJPSKKHFEVIQ-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-naphthalen-1-ylacetamide is a synthetic organic compound characterized by a naphthalene backbone substituted with an acetamide group at the 1-position and a cyclopropylamine moiety at the nitrogen of the acetamide.

Properties

IUPAC Name

N-cyclopropyl-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c17-15(16-13-8-9-13)10-12-6-3-5-11-4-1-2-7-14(11)12/h1-7,13H,8-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODJPSKKHFEVIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-naphthalen-1-ylacetamide typically involves the reaction of naphthalene-1-ylacetic acid with cyclopropylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-naphthalen-1-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives with different functional groups.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthylamines. Substitution reactions can introduce various functional groups onto the naphthalene ring, leading to a wide range of derivatives.

Scientific Research Applications

N-cyclopropyl-2-naphthalen-1-ylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-naphthalen-1-ylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between N-cyclopropyl-2-naphthalen-1-ylacetamide and related compounds:

Compound Key Structural Features Molecular Weight Functional Groups Notable Properties
This compound Naphthalene core, cyclopropylamine-acetamide linkage ~267.3 g/mol* Amide, cyclopropane Enhanced metabolic stability due to cyclopropyl group; potential steric hindrance.
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Naphthalene core, triazole ring, phenylacetamide 404.4 g/mol Triazole, amide, ether Improved binding affinity in enzyme inhibition assays; nitro groups enhance polarity.
N-[(1-hydroxycyclopentyl)methyl]-2-naphthalen-1-ylacetamide Naphthalene core, hydroxycyclopentyl-acetamide linkage 283.4 g/mol Amide, hydroxyl, cyclopentane Increased hydrophilicity due to hydroxyl group; flexible cyclopentane substituent.
1-Nitronaphthalene Naphthalene core with nitro group at 1-position 173.2 g/mol Nitro, aromatic High reactivity in electrophilic substitution; used as a precursor in explosives.

Notes:

  • Synthetic Routes : Compounds like 6a–c () are synthesized via CuAAC, while this compound likely requires nucleophilic substitution or amide coupling between cyclopropylamine and naphthalene acetic acid derivatives.
  • Bioactivity : Triazole-containing analogs (e.g., 6b , 6c ) exhibit nitro-substituted phenyl groups that enhance electronic interactions in biological targets, whereas the cyclopropyl group in the target compound may reduce metabolic degradation compared to bulkier substituents .
  • Solubility : The hydroxycyclopentyl analog () demonstrates higher aqueous solubility due to its hydroxyl group, contrasting with the hydrophobic cyclopropyl group in the target compound.

Research Findings and Methodological Insights

  • Structural Analysis: Crystallographic data for naphthalene derivatives (e.g., Naphthalen-1-ylmethanol) often employ SHELX programs for refinement, ensuring precise bond-length and angle measurements .
  • Computational Studies : Density-functional theory (DFT) methods, such as those derived from the Colle-Salvetti correlation-energy formula, can predict electronic properties (e.g., HOMO-LUMO gaps) for naphthalene acetamides, aiding in rational drug design .
  • Spectroscopic Data : IR and NMR spectra of analogs (e.g., 6b ) confirm functional groups (amide C=O at ~1680 cm⁻¹, triazole C–N at ~1300 cm⁻¹) and regioselective synthesis .

Q & A

Q. Advanced

  • Mercury CSD : Analyzes packing motifs (e.g., herringbone vs. π-stacked naphthalene) .
  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., H-bonding vs. van der Waals) .
  • DFT-D3 : Incorporates dispersion corrections to improve lattice energy predictions .

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